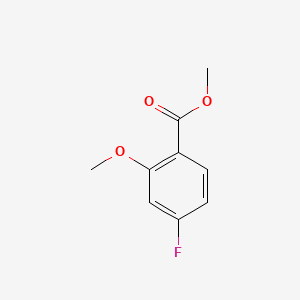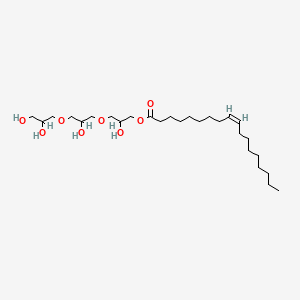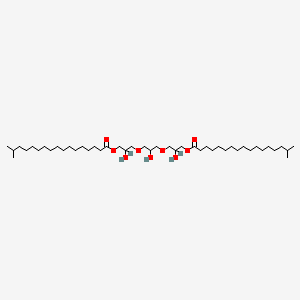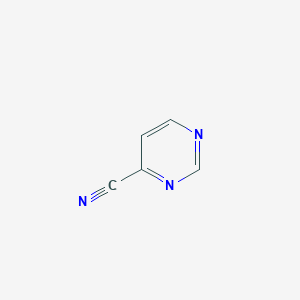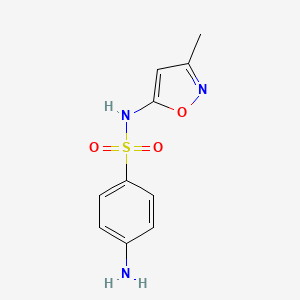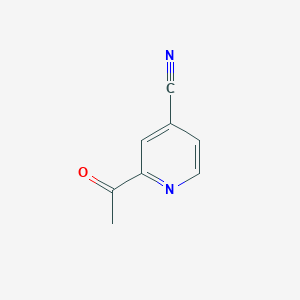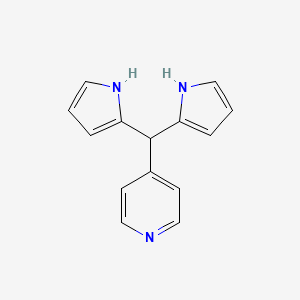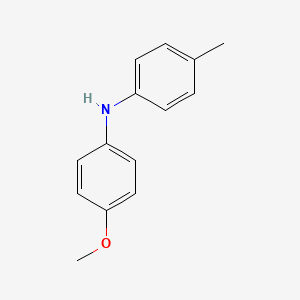
4-甲氧基-N-(对甲苯基)苯胺
概述
描述
4-Methoxy-N-(p-tolyl)aniline is a chemical compound with the molecular formula C14H15NO . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 4-Methoxy-N-(p-tolyl)aniline involves several steps. The reaction conditions and yield vary depending on the specific method used . For example, one method involves the use of N,N,N,N,N,N-hexamethylphosphoric triamide and copper (I) chloride in toluene, heated for 5 hours . Another method involves the use of copper (I) iodide and N,N,N,N,-tetramethylethylenediamine in toluene, heated for 3 hours .Molecular Structure Analysis
The molecular structure of 4-Methoxy-N-(p-tolyl)aniline consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI key for this compound is KIDXWDVZFZMXGM-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-N-(p-tolyl)aniline are complex and depend on the specific conditions and reactants used . For example, it can react with N,N,N,N,N,N-hexamethylphosphoric triamide and copper (I) chloride in toluene under heating conditions .Physical And Chemical Properties Analysis
4-Methoxy-N-(p-tolyl)aniline is a solid at room temperature . It has a molecular weight of 213.28 . The compound has a high GI absorption and is BBB permeant . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 .科学研究应用
Vibrational Analysis and Antimicrobial Activity
- A study by (Subi et al., 2022) focused on the structural and vibrational properties of 4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound. The research involved vibrational analysis using FT-IR and FT-Raman spectra and explored the antimicrobial activity of the compound against various organisms, including Aspergillus niger and Staphylococcus aureus.
Molecular Structure and Spectroscopic Investigations
- The molecular structure and spectroscopic properties of 4-Methoxy-N-(3-phenylallylidene) aniline were characterized using FTIR and NMR techniques in a study by (Efil & Bekdemir, 2014). This research provided insights into the geometrical structure, vibrational frequencies, and nuclear magnetic resonance shifts.
Applications in Nanocomposite Materials
- (Basnayaka et al., 2013) discussed the use of methoxy aniline derivatives in graphene-based nanocomposite materials for supercapacitor applications. The study explored the electrochemical properties of these nanocomposites and their potential in energy storage technologies.
Oxidative Reactions and Aniline Derivatives
- Research by (Gebhardt et al., 2008) examined the oxidative reactions of various substituted anilines, including methoxyanilines, to produce azoxyarenes and other by-products. This study contributes to understanding the chemical pathways and reactions involving aniline derivatives.
Nonlinear Optical Properties and Hyperbranched Polymers
- A study by (Zhang et al., 1997) on a hyperbranched polymer containing methoxy-carbonylvinyl aniline as a nonlinear optical chromophore showcased the material's potential for applications in nonlinear optics. The polymer's solubility in polar organic solvents and its thermal behavior were also characterized.
Electrochromic Materials and Donor-Acceptor Systems
- Research on donor–acceptor systems employing methoxy aniline derivatives for the synthesis of novel electrochromic materials was presented by (Li et al., 2017). These materials demonstrated significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications.
安全和危害
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXWDVZFZMXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465790 | |
| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(p-tolyl)aniline | |
CAS RN |
39253-43-5 | |
| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-4'-methyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

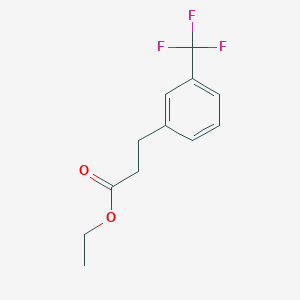
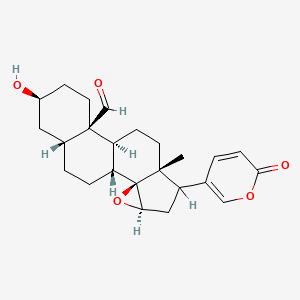
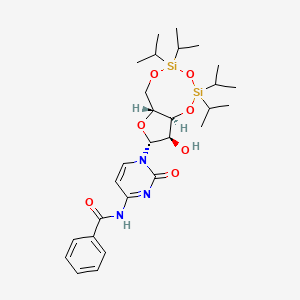

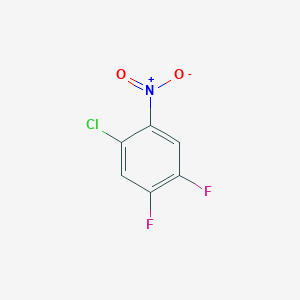
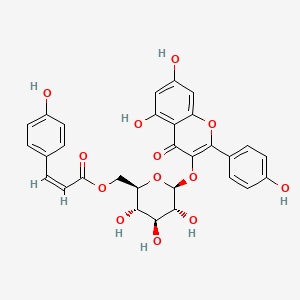
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
